molecular formula C26H22ClNO4 B2734368 3-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866809-32-7

3-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2734368
CAS No.: 866809-32-7
M. Wt: 447.92
InChI Key: FOWYBEOVLMVCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This quinolinone derivative features a 1,4-dihydroquinolin-4-one core substituted with a 4-chlorobenzoyl group at position 3, methoxy groups at positions 6 and 7, and a 4-methylbenzyl group at position 1. Its synthesis likely involves palladium-catalyzed cross-coupling or sulfonylation/benzoylation reactions, as inferred from analogous procedures in .

Properties

IUPAC Name

3-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO4/c1-16-4-6-17(7-5-16)14-28-15-21(25(29)18-8-10-19(27)11-9-18)26(30)20-12-23(31-2)24(32-3)13-22(20)28/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWYBEOVLMVCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline core reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The dimethoxy groups can be introduced through methylation reactions using methanol and a suitable methylating agent like dimethyl sulfate.

    Attachment of the Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the quinoline compound.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Biological Studies: It is used in research to understand the mechanisms of action of quinoline derivatives and their interactions with biological systems.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties. Additionally, it can interact with bacterial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound is compared to structurally related quinolinones and benzophenone derivatives (Table 1).

Table 1: Structural and Physicochemical Comparisons
Compound Name (RN/CAS) Position 3 Substituent Positions 6/7 Benzyl Group (Position 1) Molecular Weight Key Properties
Target Compound 4-Chlorobenzoyl 6,7-dimethoxy 4-Methylphenylmethyl ~453.9* High polarity due to methoxy groups; benzoyl may enhance receptor binding
3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-1-(4-methylbenzyl)-4(1H)-quinolinone (866810-01-7) 4-Chlorophenylsulfonyl 6,7-dimethoxy 4-Methylphenylmethyl ~491.0 Sulfonyl group increases acidity and hydrogen-bonding capacity vs. benzoyl
3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one (866726-01-4) Benzenesulfonyl 6,7-dimethoxy 4-Chlorophenylmethyl ~497.0 Chlorobenzyl group enhances lipophilicity; sulfonyl may reduce metabolic stability
6,7-Difluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one (1326823-02-2) 3-Methylbenzenesulfonyl 6,7-difluoro 4-Methylphenylmethyl ~472.5 Fluoro substituents increase metabolic stability and membrane permeability
3-(4-Ethoxybenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one (866845-86-5) 4-Ethoxybenzenesulfonyl 6,7-dimethoxy 2-Methylphenylmethyl ~493.6 Ethoxy group enhances lipophilicity; ortho-methyl benzyl may introduce steric hindrance
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Methoxyphenyl N/A (quinoline core) N/A ~390.9 Amino group in quinoline core alters electronic properties vs. ketone in quinolinone

*Calculated based on molecular formula.

Key Research Findings

In contrast, sulfonyl analogs (e.g., RN 866810-01-7) exhibit stronger electron-withdrawing properties, which may improve solubility but reduce membrane permeability . Methoxy groups at positions 6 and 7 contribute to higher polarity and water solubility compared to difluoro substituents (e.g., 1326823-02-2), which are more lipophilic and resistant to oxidative metabolism .

Synthetic Considerations: Palladium-catalyzed cross-coupling (as seen in ) is a likely route for introducing the 4-chlorobenzoyl group, though sulfonylation would require alternative reagents like sulfonyl chlorides .

Quinolinone vs. Quinoline Core: The ketone in quinolinone derivatives (e.g., target compound) may engage in hydrogen bonding absent in amino-substituted quinolines (e.g., 4k), altering target selectivity .

Biological Activity

3-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activities, including its effects on various biological systems and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step synthetic pathways that may include reactions such as the Claisen-Schmidt condensation. The final product can be characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Research indicates that derivatives of quinolinone compounds exhibit notable anticancer properties. Specifically, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression.
  • Case Studies : In vitro studies demonstrated that the compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For instance, a study reported a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains:

  • Bacterial Strains Tested : Common pathogens such as Staphylococcus aureus and Escherichia coli were used in susceptibility tests.
  • Results : The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, indicating moderate antibacterial activity.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In animal models, it has been shown to reduce inflammation markers:

  • Inflammation Models : Studies utilized carrageenan-induced paw edema in rats to assess anti-inflammatory effects.
  • Findings : Treatment with the compound resulted in a significant decrease in paw swelling compared to control groups.

Data Tables

Biological ActivityMechanismConcentration (µM)Effect
AnticancerApoptosis induction>10Significant reduction in cell viability
AntimicrobialBacterial growth inhibition15-30Moderate activity against S. aureus and E. coli
Anti-inflammatoryInhibition of edemaN/ASignificant decrease in paw swelling

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Anticancer Studies : A series of derivatives were tested for their ability to inhibit tumor growth in xenograft models. Results indicated that modifications to the benzoyl group significantly enhanced potency.
  • Antimicrobial Research : A comparative analysis with standard antibiotics revealed that while not as potent as established drugs, it offers a novel scaffold for further development.
  • Inflammatory Response Studies : The compound's ability to modulate cytokine release suggests potential use in treating inflammatory disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.